molecular formula C10H15NO B15350063 N-Methyl-2-[(propan-2-yl)oxy]aniline CAS No. 516497-62-4

N-Methyl-2-[(propan-2-yl)oxy]aniline

Cat. No.: B15350063
CAS No.: 516497-62-4
M. Wt: 165.23 g/mol
InChI Key: CQHFCDRPDIYPOL-UHFFFAOYSA-N
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Description

N-Methyl-2-[(propan-2-yl)oxy]aniline is a substituted aniline derivative characterized by a methyl group on the nitrogen atom and an isopropoxy group at the ortho position of the aromatic ring. Its molecular formula is C₁₀H₁₅NO, with a molecular weight of 165.23 g/mol. The compound’s structure combines the electron-donating effects of the methyl and isopropoxy groups, influencing its electronic distribution, solubility, and reactivity.

Properties

CAS No.

516497-62-4

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

N-methyl-2-propan-2-yloxyaniline

InChI

InChI=1S/C10H15NO/c1-8(2)12-10-7-5-4-6-9(10)11-3/h4-8,11H,1-3H3

InChI Key

CQHFCDRPDIYPOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1NC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Methyl-2-[(propan-2-yl)oxy]aniline with structurally related aniline derivatives, highlighting differences in substituents, molecular properties, and reactivity.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₁₀H₁₅NO 165.23 -N(CH₃), -OCH(CH₃)₂ (ortho) Hypothesized applications in drug intermediates; moderate solubility in polar solvents. -
N-Methyl-2-(trifluoromethoxy)aniline C₈H₈F₃NO 191.15 -N(CH₃), -OCF₃ (ortho) Strong electron-withdrawing effects from -OCF₃; used in fluorinated agrochemicals.
N-(propan-2-yl)aniline C₉H₁₃N 135.21 -NHCH(CH₃)₂ Simpler structure; precursor for dyes and polymers.
N-(4-Fluorophenyl)-N-methyl-2-(phenylthio)aniline C₁₉H₁₆FNS 309.40 -N(CH₃)(C₆H₄F), -SPh (ortho) Thioether group enhances stability; used in transition-metal-free catalysis.
2-Chloro-N-(methoxymethyl)aniline C₈H₁₀ClNO 171.62 -NHCH₂OCH₃, -Cl (ortho) Chlorine substituent increases electrophilicity; applied in pesticide synthesis.

Key Findings:

Electronic Effects :

  • The isopropoxy group in the target compound is electron-donating, contrasting with the electron-withdrawing -OCF₃ in N-Methyl-2-(trifluoromethoxy)aniline . This difference impacts reactivity in electrophilic substitution reactions.
  • Thioether groups (e.g., in ’s compound) introduce stronger resonance effects compared to alkoxy groups, altering redox properties .

Solubility and Stability: N-(propan-2-yl)aniline () lacks the methoxy group, resulting in lower polarity and solubility in non-polar solvents compared to the target compound . Fluorinated analogs (e.g., ) exhibit enhanced thermal stability due to strong C-F bonds .

Synthetic Routes :

  • Similar compounds are synthesized via nucleophilic aromatic substitution (e.g., using CsF in DME for thioamination ) or cross-coupling reactions (e.g., Pd-catalyzed methods in ).

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